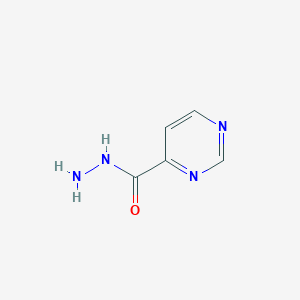

Pyrimidine-4-carbohydrazide

説明

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. wjarr.com Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental biological role. wjarr.comresearchgate.net This inherent biocompatibility and structural versatility have made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The therapeutic applications of pyrimidine derivatives are remarkably diverse, spanning a wide range of disease categories. ajgreenchem.com Researchers have successfully developed pyrimidine-based compounds with a vast array of pharmacological activities, including:

Anticancer: Pyrimidine analogs are integral to cancer chemotherapy. innovareacademics.in They can function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of rapidly dividing cancer cells. researchgate.net

Antimicrobial: The pyrimidine moiety is found in numerous antibacterial and antifungal agents. ajgreenchem.cominnovareacademics.in

Antiviral: Many antiviral drugs, including those used to treat HIV, incorporate the pyrimidine scaffold. wjarr.comnih.gov

Anti-inflammatory: Pyrimidine derivatives have been developed as potent anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX). rsc.org

Central Nervous System (CNS) Activity: The scaffold has been utilized to create drugs with anticonvulsant and analgesic properties. innovareacademics.in

The chemical properties of the pyrimidine ring contribute significantly to its utility. The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets. The ring can be readily functionalized at various positions, allowing chemists to systematically modify its steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. wjarr.com This synthetic tractability has enabled the creation of large libraries of pyrimidine derivatives for high-throughput screening, accelerating the discovery of new drug candidates. wjarr.comresearchgate.net

Historical Context of Carbohydrazide (B1668358) Derivatives in Pharmaceutical Sciences

The carbohydrazide functional group, characterized by a hydrazine (B178648) moiety linked to a carbonyl group (-CO-NH-NH2), has a rich history in pharmaceutical sciences. ajgreenchem.comajgreenchem.com Its journey began with the discovery of isoniazid (B1672263) (pyridine-4-carbohydrazide) in the early 1950s, which revolutionized the treatment of tuberculosis and remains a first-line therapy to this day. mdpi.commdpi.com The profound success of isoniazid spurred intense interest in the carbohydrazide scaffold as a key pharmacophore.

Historically and into the present, carbohydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, have been recognized as crucial synthons and bioactive molecules. ajgreenchem.comajgreenchem.commdpi.com These compounds are attractive in drug design for several reasons:

Synthetic Versatility: The carbohydrazide group is a versatile chemical handle. The terminal -NH2 group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides to form a wide variety of derivatives. nih.govnih.gov This allows for the straightforward synthesis of diverse molecular structures.

Biological Activity: The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) itself is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. ajgreenchem.comajgreenchem.com

Coordinating Ability: The nitrogen and oxygen atoms in the carbohydrazide moiety can act as donor sites, allowing them to form stable complexes with metal ions. This property is exploited in the design of enzyme inhibitors that target metalloenzymes. ajgreenchem.com

The development of the first synthetic quinolone, nalidixic acid, in 1962, further highlighted the importance of nitrogen-containing heterocycles in anti-infective therapy. ajgreenchem.comajgreenchem.com Over the decades, medicinal chemists have continued to explore the fusion of the carbohydrazide moiety with various heterocyclic systems, including pyrimidines, to generate hybrid molecules with enhanced or novel biological activities. ajgreenchem.comnih.gov

Overview of Pyrimidine-4-carbohydrazide as a Key Precursor and Scaffold

This compound serves as a quintessential example of a molecular building block, combining the privileged pyrimidine scaffold with the versatile carbohydrazide functional group. smolecule.com This unique combination makes it a highly valuable precursor for the synthesis of more complex heterocyclic systems. smolecule.com Researchers utilize this compound as a starting material to construct a variety of fused and substituted pyrimidines, leveraging the reactivity of the carbohydrazide moiety.

A common synthetic strategy involves the condensation of the hydrazide group with various electrophiles. For instance, reaction with aromatic aldehydes leads to the formation of Schiff bases or hydrazones. innovareacademics.in These intermediates can then undergo further cyclization reactions to yield novel heterocyclic rings. Some examples of heterocyclic systems synthesized from pyrimidine carbohydrazide derivatives include:

Oxadiazoles innovareacademics.in

Triazoles innovareacademics.in

Thiadiazoles innovareacademics.in

Pyrimido[4,5-d]pyridazines thieme-connect.com

Pyrimido[4,5-d] innovareacademics.inCurrent time information in Bangalore, IN.oxazinones thieme-connect.com

Quinoxalinones thieme-connect.com

The resulting compounds have been investigated for a range of potential therapeutic applications, with notable findings in anticancer and antimicrobial research. innovareacademics.in For example, a study involving derivatives of 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound identified compounds with significant cytotoxic activity against human cancer cell lines.

Table 1: Anticancer Activity of 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound Derivatives Data sourced from a study on the synthesis and evaluation of new pyrimidine derivatives. innovareacademics.in

| Compound | Derivative Type | Target Cell Line | IC50 (μg/ml) |

|---|---|---|---|

| 7b | Oxadiazole derivative | Breast Carcinoma (MCF-7) | 7.6 |

| 11 | 1,2,4-Triazole-2-thione derivative | Colon Carcinoma (HCT-116) | 4.7 |

In addition to anticancer research, derivatives of pyrimidine carbohydrazide have demonstrated notable antimicrobial properties. The same study identified a hydrazone derivative as a potent broad-spectrum antimicrobial agent. innovareacademics.in

Table 2: Antimicrobial Activity of a Hydrazone Derivative of 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound Data sourced from a study on the synthesis and evaluation of new pyrimidine derivatives. innovareacademics.in

| Compound | Derivative Type | Microorganism | Activity |

|---|---|---|---|

| 5c | Hydrazone derivative | Staphylococcus aureus (Gram-positive) | Active |

| Bacillus subtilis (Gram-positive) | Active | ||

| Escherichia coli (Gram-negative) | Active | ||

| Candida albicans (Fungus) | Active |

Research Gaps and Future Directions in this compound Studies

Despite the promising results obtained from derivatives of this compound, several research gaps remain, presenting opportunities for future investigation. The primary focus of future research should be on enhancing the therapeutic potential and overcoming the limitations of existing compounds.

Key areas for future exploration include:

Mechanism of Action Studies: For many of the synthesized derivatives, the precise molecular mechanism underlying their biological activity is not fully understood. rsc.org Future studies should aim to identify the specific cellular targets and pathways through which these compounds exert their cytotoxic or antimicrobial effects. This knowledge is crucial for rational drug design and optimization.

Structure-Activity Relationship (SAR) Elucidation: While initial SAR studies have provided some insights, a more comprehensive understanding is needed. nih.gov Synthesizing and testing a wider array of derivatives with systematic structural modifications will help to build more robust SAR models. This will enable the prediction of activity based on chemical structure and guide the design of more potent and selective compounds.

Overcoming Drug Resistance: A critical challenge in modern medicine is the emergence of drug-resistant pathogens and cancer cells. Future research could focus on designing this compound derivatives that are effective against these resistant strains, potentially through novel mechanisms of action or by inhibiting resistance pathways. cmjpublishers.com

Improving Pharmacokinetic Properties: The translation of a potent compound into a viable drug depends heavily on its absorption, distribution, metabolism, and excretion (ADME) properties. Future work should involve the optimization of lead compounds to improve their solubility, metabolic stability, and bioavailability, which are often challenges for heterocyclic compounds. cmjpublishers.com

Exploration of New Therapeutic Areas: While much of the research has focused on anticancer and antimicrobial activities, the structural versatility of the this compound scaffold suggests potential applications in other therapeutic areas, such as anti-inflammatory, antiviral, and neurological disorders. nih.govrsc.org Screening existing and new derivatives against a broader range of biological targets could uncover novel therapeutic uses.

Structure

3D Structure

特性

IUPAC Name |

pyrimidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQBXDLKZTWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332841 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-54-7 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of Pyrimidine 4 Carbohydrazide

General Synthetic Pathways to Pyrimidine-4-carbohydrazide

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the transformation of pyrimidine-4-carboxylic acid derivatives.

Hydrazinolysis of Pyrimidine (B1678525) Esters or Acids

A common and direct method for the synthesis of this compound is the hydrazinolysis of corresponding pyrimidine esters or carboxylic acids. smolecule.com This reaction typically involves heating the pyrimidine precursor, such as methyl pyrimidine-5-carboxylate, with hydrazine (B178648) hydrate (B1144303). tandfonline.com The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester or acid, leading to the displacement of the alkoxy or hydroxyl group and the formation of the carbohydrazide (B1668358). The reaction conditions can influence the outcome; for instance, the molar ratio of hydrazine hydrate and the reaction time can be critical. researchgate.net In some cases, this reaction can proceed efficiently at room temperature. tandfonline.com

Table 1: Examples of Hydrazinolysis for this compound Synthesis

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl pyrimidine-5-carboxylate | Hydrazine monohydrate | Methanol, Room temperature, 3 hours | Pyrimidine-5-carbohydrazide | tandfonline.com |

| Ethyl 2-oxo-6-(thiophen-2-yl)-2,3-dihydropyrimidine-4-carboxylate | Hydrazine hydrate | Ethanol, Reflux, 5 hours | 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound | innovareacademics.in |

| Ethyl 6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydrazine hydrate | Ethanol, Microwave irradiation (160W), 2-4 minutes | 6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | researchgate.net |

Condensation Reactions with Pyrimidine Carboxylic Acid Derivatives and Substituted Hydrazines

An alternative approach involves the condensation of pyrimidine carboxylic acid derivatives, such as acyl chlorides, with hydrazine or its substituted analogs. This method allows for the introduction of substituents on the hydrazine moiety, leading to a wider range of carbohydrazide derivatives. The reaction of a pyrimidine carbonyl chloride with hydrazine hydrate would yield the parent this compound.

Multi-Step Synthesis from Commercial Pyrimidine Precursors

Cyclocondensation of 2-aminopyrimidine (B69317) with 1,1,3-trichloroacetone.

Treatment with calcium carbonate to form an aldehyde.

Oxidation of the aldehyde to a carboxylic acid. nih.gov

Esterification of the carboxylic acid. nih.gov

Reaction of the resulting ester with hydrazine hydrate to produce the final carbohydrazide. nih.gov

Synthesis of this compound Derivatives

The carbohydrazide functional group of this compound is a key handle for a variety of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with potential applications in various fields.

Formation of Hydrazone Derivatives via Condensation with Aldehydes and Ketones

One of the most common derivatization strategies is the condensation reaction of this compound with various aldehydes and ketones to form hydrazones. innovareacademics.innih.govthieme-connect.com This reaction is typically carried out by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid like acetic acid. innovareacademics.inbibliotekanauki.pl The resulting hydrazones, also known as Schiff bases, possess the characteristic –C=N-NH-C=O– linkage. This method is highly versatile, allowing for the introduction of a wide array of substituents by varying the aldehyde or ketone reactant. bibliotekanauki.plwisdomlib.org

Table 2: Examples of Hydrazone Derivatives from this compound

| Carbohydrazide Starting Material | Aldehyde/Ketone Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound | Various aromatic aldehydes | Acetic acid, Reflux | Hydrazone derivatives | innovareacademics.in |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Various aromatic aldehydes | Ethanol, Reflux | Hydrazone derivatives | nih.gov |

| 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide | Substituted aldehydes | Reflux, 4 hours | Hydrazone derivatives | bibliotekanauki.pl |

Incorporation into Fused Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Thiadiazoles)

The carbohydrazide moiety serves as an excellent precursor for the construction of various five-membered fused heterocyclic rings, such as oxadiazoles, triazoles, and thiadiazoles. These reactions typically involve cyclization of the carbohydrazide or its derivatives.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from this compound. One common method involves the reaction of the carbohydrazide with an appropriate acyl chloride to form an N-acylated intermediate, which is then cyclized. innovareacademics.in Another route involves reacting the carbohydrazide with carbon disulfide to form an intermediate that can be cyclized. researchgate.net Research has also shown the synthesis of N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines by cyclizing N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides. tandfonline.com

Triazoles: 1,2,4-Triazole rings can be fused to the pyrimidine core. For instance, reacting a pyrimidine carbohydrazide with an appropriate reagent can lead to the formation of a triazole ring. researchgate.netglobalresearchonline.net A green synthesis approach using microwave irradiation has been reported for the synthesis of 6-methyl-4-aryl-5-(5-phenyl-4H-1,2,4-triazol-3-yl)-3,4,dihydropyrimidin-2(1H)-one/thione from the corresponding carbohydrazide. researchgate.netglobalresearchonline.net

Thiadiazoles: this compound derivatives are also utilized in the synthesis of thiadiazole rings. mdpi.com For example, thiosemicarbazone derivatives, formed by the reaction of the carbohydrazide with thiosemicarbazide, can be cyclized using reagents like acetic anhydride (B1165640) to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Another approach involves the reaction of the carbohydrazide with carbon disulfide. researchgate.net

Modifications at the Hydrazide Hydrogen for Polarity, Hydrophobicity, and Hydrogen Bonding Alterations

The hydrazide functional group (-CONHNH₂) of this compound is a critical site for molecular modification. cymitquimica.com The two hydrogen atoms on the terminal nitrogen are reactive and can be substituted to systematically alter the compound's physicochemical properties, such as polarity, hydrophobicity, and hydrogen bonding capacity.

The parent hydrazide is relatively polar due to the presence of the amide group and the N-H bonds, which can act as both hydrogen bond donors and acceptors. cymitquimica.commdpi.com Modifications at this site directly impact these characteristics. For instance, introducing large, nonpolar groups like aromatic or aliphatic moieties increases the molecule's hydrophobicity. An example is the synthesis of 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide, where the incorporation of a bromophenyl group significantly alters the lipophilicity of the parent structure. mdpi.com

Furthermore, the conversion of the hydrazide into derivatives like Schiff bases or N-acylhydrazones by reacting it with carbonyl compounds replaces one or both of the N-H hydrogens. nih.govcmjpublishers.com This transformation fundamentally changes the hydrogen bonding profile of the molecule. The original ability to donate two hydrogen bonds from the terminal -NH₂ is lost, which can influence the molecule's interaction with biological targets and its solubility in various solvents. mdpi.com These modifications allow for the strategic design of molecules with tailored properties for specific applications.

Design and Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine or imine group (-C=N-), are a prominent class of derivatives synthesized from this compound. cmjpublishers.comgrafiati.com The synthesis is typically a straightforward condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of an aldehyde or ketone. derpharmachemica.commdpi.com

The general synthetic procedure involves refluxing equimolar amounts of the pyrimidine carbohydrazide derivative and a selected aromatic or heterocyclic aldehyde in a suitable solvent, such as ethanol. derpharmachemica.com The reaction is often facilitated by an acid catalyst, like a few drops of glacial acetic acid or indium(III) trifluoromethanesulphonate, to enhance the electrophilicity of the carbonyl carbon and promote dehydration. derpharmachemica.commdpi.com The resulting Schiff base often precipitates from the reaction mixture upon cooling or solvent evaporation and can be purified by recrystallization. derpharmachemica.com This method provides a versatile platform for introducing a wide array of substituents onto the pyrimidine core, enabling extensive structure-activity relationship studies. cmjpublishers.com

| Starting Hydrazide Derivative | Aldehyde Reactant | Reaction Conditions | Resulting Schiff Base | Yield (%) |

|---|---|---|---|---|

| 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | Substituted aromatic aldehydes | Ethanol, Glacial Acetic Acid, Reflux 4-5h | 6-methyl-2-oxo-4-phenyl-N'-[(Z)-substituted phenylmethylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives | 75-98 |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various aromatic amines | THF, Indium(III) trifluoromethanesulphonate, 72h at RT | 5-[(arylimino)methyl]-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives | Not specified |

| 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound | 3,4,5-trimethoxybenzaldehyde | Not specified | N'-(3,4,5-trimethoxybenzylidene)this compound | 79 |

Data sourced from references derpharmachemica.commdpi.cominnovareacademics.in.

Synthesis of N-Acylhydrazone (NAH) Derivatives

N-Acylhydrazones (NAHs) represent a structurally significant class of compounds derived from this compound. The NAH moiety is formed through the condensation of a hydrazide with an aldehyde or ketone, creating a structure that combines amide and imine functionalities. nih.gov This linkage offers a unique stereoelectronic profile, as NAHs can exist as geometric isomers (E/Z) around the C=N double bond and as conformers (syn/anti-periplanar) around the CO-NH amide bond. nih.gov

The synthesis of pyrimidine N-acylhydrazones is typically achieved through a classic acid-catalyzed condensation reaction. nih.gov The pyrimidine hydrazide precursor is dissolved in a solvent like ethanol, and an appropriate aldehyde (e.g., 4-dimethylaminobenzaldehyde) is added. A catalytic amount of acid, such as hydrochloric acid, is introduced to facilitate the reaction, which often proceeds efficiently at room temperature. nih.gov The desired N-acylhydrazone products are typically obtained in high yields following purification. nih.govnih.gov This synthetic route is highly adaptable for creating libraries of NAH derivatives for various research purposes. nih.gov

| Hydrazide Precursor | Aldehyde Reactant | Reaction Conditions | Resulting N-Acylhydrazone | Yield (%) |

|---|---|---|---|---|

| Phenylpyrimidine hydrazides | 4-dimethylaminobenzaldehyde | Ethanol, catalytic HCl, Room Temperature | 4-methyl-2-phenylpyrimidine-N-acylhydrazone derivatives | 85-99 |

| Pyrazolopyrimidinone-hydrazide | Various arylaldehydes | Ethanol, catalytic HCl, Reflux | Pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered with hydrazide-hydrazones | 60-78 |

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound and its precursors is governed by principles of chemo- and regioselectivity, which ensure the formation of the desired isomer. The construction of the pyrimidine ring itself often starts from acyclic precursors where selective cyclization is crucial.

A key method involves the highly regioselective reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as benzamidine. researchgate.net In these precursors, there are two competing carbonyl groups. The observed regioselectivity, which leads to the formation of ethyl 2,5-disubstituted pyrimidine-4-carboxylates, is explained by the higher electrophilicity of the carbonyl group located adjacent to the ester moiety. researchgate.net This enhanced reactivity directs the nucleophilic attack of the amidine to this specific site, ensuring the carboxylate group is positioned at the C4 position of the resulting pyrimidine ring. researchgate.net This pyrimidine-4-carboxylate is the immediate precursor that is subsequently reacted with hydrazine to form this compound. sorbonne-universite.fruni-rostock.de

Chemoselectivity is also critical. In the reaction between the enamino diketone and the amidine, the reaction proceeds chemoselectively at the two carbonyl groups of the diketone fragment, leaving other functional groups, like the ester, intact during the initial cyclization. researchgate.net Furthermore, once the polyfunctional pyrimidine-4-carboxylate is formed, its subsequent reactions can also be controlled. For example, reaction with hydrazine chemoselectively attacks the ester group to form the hydrazide, without affecting other substituents on the pyrimidine ring. sorbonne-universite.fr This control over reaction sites is fundamental to the rational design and synthesis of complex pyrimidine derivatives.

Biological and Pharmacological Investigations of Pyrimidine 4 Carbohydrazide Derivatives

Antimicrobial Activities

Pyrimidine-4-carbohydrazide derivatives have demonstrated notable antimicrobial properties, with numerous studies highlighting their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. The core structure of this compound serves as a versatile scaffold for the development of novel antimicrobial agents.

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that modifications to the this compound structure can lead to compounds with significant inhibitory effects on bacterial growth.

Numerous studies have focused on the efficacy of this compound derivatives against specific and clinically relevant bacterial strains. For instance, certain pyrimidine (B1678525) and pyrazole (B372694) clubbed hydrazone derivatives have been reported as moderate inhibitors of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov In a series of pyrazole-triazole derived hydrazides, some compounds demonstrated potent growth inhibition of S. aureus, Escherichia coli, and P. aeruginosa with MIC80 values ranging from 2–8 μg/ml, comparable to the standard drug ciprofloxacin. nih.gov

Similarly, benzofuran (B130515) carbohydrazide (B1668358) derivatives have shown excellent activity against E. coli and S. aureus, with inhibition zones of 27 mm and 26 mm respectively at a concentration of 25 µg/mL. rsc.org Furthermore, benzofuran carboxylic acid derivatives displayed remarkable activity against P. aeruginosa (IZ = 21 mm) and Streptococcus pyogenes (IZ = 23 mm). rsc.org Pyrazole-pyrimidinethione derivatives have been identified as potent inhibitors of E. coli with a reported MIC value of 12.5 μg/ml, while also showing moderate inhibition against S. aureus and S. pyogenes. nih.gov

| Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Pyrimidine and pyrazole clubbed hydrazones | S. aureus, P. aeruginosa | Moderate inhibition | nih.gov |

| Pyrazole-triazole derived hydrazides | S. aureus, E. coli, P. aeruginosa | MIC80: 2–8 μg/ml | nih.gov |

| Benzofuran carbohydrazides | E. coli | IZ: 27 mm at 25 µg/mL | rsc.org |

| S. aureus | IZ: 26 mm at 25 µg/mL | ||

| Benzofuran carboxylic acids | P. aeruginosa | IZ: 21 mm | rsc.org |

| S. pyogenes | IZ: 23 mm | ||

| Pyrazole-pyrimidinethiones | E. coli | MIC: 12.5 μg/ml | nih.gov |

| S. aureus, S. pyogenes | Moderate inhibition |

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area. For example, functionally substituted pyridine (B92270) carbohydrazides have demonstrated remarkable antimicrobial effects on multi-drug resistant strains. nih.gov One study reported a derivative with potent activity against four MDR strains of Candida spp., which, while a fungus, indicates the potential of this chemical class against resistant pathogens. nih.gov Another derivative displayed significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853), with an MIC value two-fold superior to the standard combination of ampicillin/cloxacillin. nih.gov

Furthermore, research into pyrazole-based pyridine-4-carbohydrazide derivatives has identified compounds effective against drug-resistant M. tuberculosis strains, highlighting the potential of this scaffold to combat resistance. nih.gov One particularly potent compound was effective against ethambutol (B1671381), streptomycin, and rifampicin-resistant Mtb strains with MICs of 0.03 µg/mL and 0.25 µg/mL, respectively. nih.gov

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal activity against various pathogenic fungi.

Studies have shown that pyridine-4-carbohydrazide derivatives possess significant antifungal potential, particularly against Candida albicans. nih.gov Some synthesized indolyl pyrimidine carbohydrazide derivatives were found to be as potent as the standard drugs Griseofulvin and Nystatin against Candida albicans, A. niger, and A. clavatus. researchgate.net

In one study, functionally substituted pyridine carbohydrazide derivatives were explored for their antifungal potential against fluconazole-resistant Candida species. Several compounds exhibited remarkable anti-C. glabrata, C. parapsilosis, and C. albicans potential, with zones of inhibition ranging from 7–19 mm at a concentration of 10 µg/mL. nih.gov Another study reported on pyrimidine derivatives with significant antifungal potency, with one compound showing high potency against C. albicans (MIC = 75 µg/mL), which was comparable to the reference drug griseofulvin. rsc.org

| Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Indolyl pyrimidine carbohydrazides | Candida albicans | Potency comparable to Griseofulvin and Nystatin | researchgate.net |

| Aspergillus niger | |||

| Aspergillus clavatus | |||

| Functionally substituted pyridine carbohydrazides | C. glabrata | Zone of Inhibition: 7–19 mm at 10 µg/mL | nih.gov |

| C. parapsilosis | |||

| C. albicans | |||

| Pyrimidine derivatives | C. albicans | MIC: 75 µg/mL | rsc.org |

One of the most significant areas of investigation for this compound derivatives is their activity against Mycobacterium species, the causative agents of tuberculosis. Pyridine-4-carbohydrazide itself is also known as isoniazid (B1672263) (INH), a frontline anti-tuberculosis drug. nih.gov

Research has shown that novel "mutual" bioactive amides, combining pyridine-4-carbohydrazide with other antimicrobial agents, exhibit potent antimycobacterial activity. Many of these derivatives displayed minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, outperforming isoniazid. nih.govrsc.org These compounds were also effective against M. kansasii (MICs ≤1 μM) and inhibited MDR strains at higher concentrations (≥8 μM). nih.govrsc.org

Cinnamic acid derivatives of pyridine-4-carbohydrazide have been synthesized and found to have submicromolar MIC values against the M. tuberculosis strain H37Rv. nih.gov Another study reported a potent derivative, N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide, which inhibited the H37Rv strain with an MIC of 0.12 μM, making it three times more potent than isoniazid. nih.gov Furthermore, pyrazole clubbed with pyridine-4-carbohydrazide has been identified as a potential scaffold for further exploration as an anti-TB agent, with derivatives showing excellent MICs in the range of 0.125-16 µg/mL. nih.gov

| Derivative Class | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| "Mutual" bioactive amides of pyridine-4-carbohydrazide | M. tuberculosis (drug-susceptible) | ≤0.25 μM | nih.govrsc.org |

| M. kansasii | ≤1 μM | ||

| M. tuberculosis (MDR) | ≥8 μM | ||

| Cinnamic acid derivatives of pyridine-4-carbohydrazide | M. tuberculosis H37Rv | Submicromolar values | nih.gov |

| N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide | M. tuberculosis H37Rv | 0.12 μM | nih.gov |

| Pyrazole-based pyridine-4-carbohydrazide derivatives | M. tuberculosis H37Rv and drug-resistant strains | 0.125-16 µg/mL | nih.gov |

Antimycobacterial Activity

Inhibition of Mycobacterium tuberculosis (including drug-resistant strains)

Derivatives of this compound have demonstrated significant in vitro activity against Mycobacterium tuberculosis. For instance, pyrazole-based pyridine-4-carbohydrazide derivatives have been synthesized and evaluated against the H37Rv strain and drug-resistant strains of M. tuberculosis. nih.govremedypublications.com These compounds displayed excellent minimum inhibitory concentrations (MICs), with some showing bactericidal effects. nih.govremedypublications.com One of the most potent compounds was effective against ethambutol and streptomycin-resistant M. tuberculosis strains with a MIC of 0.03 µg/mL and against a rifampicin-resistant strain with a MIC of 0.25 µg/mL. nih.govremedypublications.com

Furthermore, novel pyrimidine-1,3,4-oxadiazole hybrids, derived from pyrimidine-5-carbohydrazide, have shown efficacy against M. tuberculosis H37Rv, with the most effective compounds exhibiting activity from a concentration of 2 μM. wikipedia.orggoogle.comnih.govresearchgate.net Notably, multidrug-resistant strains were inhibited at the same concentrations as the susceptible strain, suggesting that these compounds may circumvent existing resistance mechanisms. google.com

The antimycobacterial activity of these derivatives is often attributed to their ability to inhibit essential enzymes in mycobacteria. For example, some pyrimidine derivatives have been found to target enzymes involved in the synthesis of the mycobacterial cell wall. mdpi.com

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound Type | Target Organism | MIC Values | Reference |

|---|---|---|---|

| Pyrazole-based pyridine-4-carbohydrazide | M. tuberculosis (drug-resistant) | 0.03 - 0.25 µg/mL | nih.govremedypublications.com |

| Pyrimidine-1,3,4-oxadiazole hybrids | M. tuberculosis H37Rv | Starting from 2 μM | wikipedia.orggoogle.comnih.govresearchgate.net |

| Pyrimidine-1,3,4-oxadiazole hybrids | Multidrug-resistant M. tuberculosis | Starting from 2 μM | google.com |

Inhibition of Mycobacterium avium and Mycobacterium kansasii

The therapeutic potential of this compound derivatives extends beyond M. tuberculosis to other pathogenic non-tuberculous mycobacteria (NTM). Studies have evaluated the activity of these compounds against Mycobacterium avium and Mycobacterium kansasii, which can cause serious infections, particularly in immunocompromised individuals.

Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors have been tested against drug-resistant M. avium and a clinical isolate of M. kansasii. wikipedia.orggoogle.comnih.govresearchgate.net The most effective of these compounds, particularly those with C8–C12 alkyl chains, demonstrated inhibitory activity starting from a concentration of 2 μM. wikipedia.orggoogle.comnih.gov This indicates that the structural modifications on the pyrimidine-carbohydrazide scaffold can be tuned to achieve broad-spectrum antimycobacterial activity.

Anticancer / Cytotoxic Activities

The search for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. Pyrimidine derivatives have a long history in cancer chemotherapy, with compounds like 5-fluorouracil (B62378) being mainstays in treatment regimens. researchgate.netekb.eg this compound derivatives are being explored as a new generation of anticancer agents with diverse mechanisms of action.

Inhibition of Histone Demethylases

Epigenetic modifications, such as histone methylation, play a crucial role in gene regulation and are often dysregulated in cancer. Histone demethylases are enzymes that remove methyl groups from histones and are considered promising targets for cancer therapy. While direct studies on this compound as a histone demethylase inhibitor are limited, structurally related compounds have shown significant activity. For instance, substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates have been identified as potent inhibitors of JumonjiC (JmjC) domain-containing histone demethylases. mdpi.com These compounds act as competitive inhibitors of 2-oxoglutarate, a cofactor for these enzymes. mdpi.com This suggests that the pyrimidine-4-carboxylate scaffold, closely related to this compound, is a viable starting point for designing histone demethylase inhibitors.

Antiproliferative Effects on Various Cancer Cell Lines (e.g., Lung, Prostate, Bladder, Breast, Colon Carcinoma, HeLa, MCF-7, HepG-2)

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a wide range of cancer cell lines.

Lung Cancer: Certain pyrimidine derivatives have shown effectiveness against human lung cancer cells (A-549). researchgate.netekb.egnih.gov

Prostate Cancer: The antiproliferative activity has also been observed in prostate carcinoma cell lines (DU-145). researchgate.net

Breast Cancer: Numerous studies have highlighted the potent activity of pyrimidine derivatives against breast cancer cell lines, including MCF-7 and MDA-MB-231. researchgate.netekb.egnih.govresearchgate.netcmjpublishers.com Some compounds have exhibited IC50 values in the sub-micromolar to low micromolar range, indicating significant cytotoxicity. researchgate.netcmjpublishers.com

Colon Carcinoma: The growth of colon cancer cell lines, such as HT-29 and LoVo, has been shown to be inhibited by various pyrimidine derivatives. ekb.eg

Other Cell Lines: The cytotoxic effects have also been documented against cervical cancer (HeLa), and liver carcinoma (HepG-2) cell lines. researchgate.netekb.eg

The mechanisms underlying these antiproliferative effects are varied and can include the induction of apoptosis and cell cycle arrest. researchgate.net

Table 2: Antiproliferative Activity of Pyrimidine Derivatives on Various Cancer Cell Lines

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Lung (A-549) | Pyrimidine derivatives | Growth inhibition | researchgate.netekb.egnih.gov |

| Prostate (DU-145) | Pyrimidine derivatives | Cytotoxic action | researchgate.net |

| Breast (MCF-7, MDA-MB-231) | Pyrimidine-based hydrazones, Thienopyrimidines | IC50 values from 0.013 µM to 12.91 µM | researchgate.netcmjpublishers.com |

| Colon (HT-29, LoVo) | Pyrimidine derivatives | Growth inhibition | ekb.eg |

| Cervical (HeLa) | Pyrimidine derivatives | Cytotoxic effect | ekb.eg |

| Liver (HepG-2) | Pyrimidine derivatives | Cytotoxic activity | researchgate.net |

Potential as Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. nih.govwikipedia.org Several classes of pyrimidine-containing compounds have been investigated as DHFR inhibitors. nih.gov While direct evaluation of this compound derivatives is not extensively reported, related structures such as 2,4-diaminopyrimidine (B92962) derivatives are known potent DHFR inhibitors. nih.gov The development of pyrimidine-clubbed benzimidazole (B57391) derivatives as potential DHFR inhibitors highlights the versatility of the pyrimidine scaffold in designing molecules that can fit into the active site of this enzyme. nih.gov The rationale behind this approach is that the pyrimidine ring can mimic the binding of the natural substrate, dihydrofolate.

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are intrinsically linked to their ability to interact with specific enzymes and receptors.

Research has shown that various pyrimidine derivatives can inhibit a range of enzymes, including:

Dipeptidyl peptidase-4 (DPP-IV): Certain carbohydrazide derivatives containing a pyrimidine core have been synthesized and evaluated as DPP-IV inhibitors, which are relevant for the treatment of type 2 diabetes.

Carbonic Anhydrase: Pyrimidine derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes I and II.

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by novel pyrimidine derivatives has been reported.

α-Glucosidase and Aldose Reductase: These enzymes, also implicated in diabetes and its complications, have been targeted by pyrimidine-based inhibitors.

Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.

In terms of receptor binding, studies have explored the interaction of pyrimidine derivatives with various receptors. Molecular docking studies have been employed to predict the binding modes of this compound derivatives with biological targets such as DNA. These computational approaches, coupled with experimental validation through spectroscopic techniques, have confirmed the DNA-binding potential of certain Schiff base derivatives of pyridine-4-carbohydrazide, suggesting they may act as DNA-targeting agents.

Table 3: Enzyme Inhibition and Receptor Binding Studies of Pyrimidine Derivatives

| Target | Class of Derivative | Finding | Reference |

|---|---|---|---|

| Dipeptidyl peptidase-4 (DPP-IV) | Carbohydrazide derivatives | Potent inhibition | |

| Carbonic Anhydrase I and II | Pyrimidine derivatives | Effective inhibition | |

| Acetylcholinesterase (AChE) | Pyrimidine derivatives | Inhibition observed | |

| Butyrylcholinesterase (BChE) | Pyrimidine derivatives | Inhibition observed | |

| α-Glucosidase | Pyrimidine derivatives | Inhibition observed | |

| Aldose Reductase | Pyrimidine derivatives | Inhibition observed | |

| DNA | Pyridine-4-carbohydrazide Schiff bases | Strong DNA-binding properties |

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. Inhibition of NAPE-PLD is a therapeutic strategy for modulating the levels of these signaling molecules. Research into pyrimidine-4-carboxamides, which are structurally related to carbohydrazides, has provided significant insights into the structural requirements for NAPE-PLD inhibition.

A study on a library of pyrimidine-4-carboxamide (B1289416) derivatives identified key structure-activity relationships (SAR). The optimization of a high-throughput screening hit led to the discovery of potent inhibitors. nih.gov It was found that modifying substituents at three different positions on the pyrimidine-carboxamide core could significantly alter inhibitory potency and lipophilicity. nih.gov For instance, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory activity. nih.gov The SAR findings suggest that the substituent at the R1 position may bind within a shallow lipophilic pocket, as changes at this position did not improve inhibitory activity. nih.gov These studies on the closely related pyrimidine-4-carboxamide scaffold highlight the potential of this compound derivatives as a basis for designing novel NAPE-PLD inhibitors.

Table 1: NAPE-PLD Inhibition by Pyrimidine Derivatives Data for specific this compound derivatives is not available in the reviewed literature. The table below shows data for structurally related pyrimidine-carboxamide and quinazoline (B50416) sulfonamide inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. Pyrimidine-based compounds have been extensively investigated as DPP-IV inhibitors.

Specifically, derivatives of 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide have been synthesized and evaluated for their DPP-IV inhibitory potential. nih.gov Structure-activity relationship studies of various pyrimidinedione analogs have shown that hydrophobic characteristics positively influence DPP-IV inhibitory activity. nih.gov Factors such as the nature of the alkyl side chain and the presence of specific functional groups like fluorocyanobenzyl are also critical for potency. nih.gov The development of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids has led to the identification of potent DPP-4 inhibitors with picomolar potency, significantly more active than the reference drug alogliptin. nih.gov

Table 2: DPP-IV Inhibition by Pyrimidine Derivatives This table presents data for various pyrimidine derivatives to illustrate the scaffold's potential.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting urease is a strategy for treating infections caused by these organisms. Pyrimidine derivatives, including pyrimidine diones and spiro-pyrimidinones, have demonstrated significant urease inhibitory activity.

A library of 4,6-dihydroxypyrimidine (B14393) diones was synthesized and evaluated, with all tested compounds showing activity against urease. nih.gov Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors of the enzyme. nih.gov Furthermore, spiro-pyrimidinone-barbituric acid derivatives have also been identified as urease inhibitors, with some compounds showing sub-micromolar potency. brieflands.com Docking studies suggest that these inhibitors interact with the nickel ions in the enzyme's active site. researchgate.net The synthesis of bis-Schiff bases, which can be readily prepared from carbohydrazide precursors, has also yielded potent urease inhibitors, with some derivatives showing activity comparable to the standard inhibitor thiourea. nih.gov

Table 3: Urease Inhibition by Pyrimidine Derivatives

Mycobacterium tuberculosis Enoyl Reductase (InhA) Inhibition

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it a primary target for antitubercular drugs. Pyridine-4-carbohydrazide, also known as isoniazid (INH), is a cornerstone drug for tuberculosis treatment that, upon activation, targets InhA. The structural similarity between pyridine and pyrimidine suggests that this compound derivatives could also serve as effective InhA inhibitors.

Recent studies have focused on developing novel pyridine-4-carbohydrazide derivatives to combat drug-resistant Mtb strains. nih.govingentium.com For example, pyrazole-based pyridine-4-carbohydrazide derivatives have been synthesized and shown to have excellent minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant TB strains. nih.govingentium.com One of the most potent compounds from this series exhibited a bactericidal effect and was highly effective against ethambutol, streptomycin, and rifampicin-resistant Mtb strains. ingentium.com Molecular docking studies confirmed that these derivatives target the InhA enzyme. nih.gov These findings underscore the potential of modifying the carbohydrazide scaffold to develop new generations of antitubercular agents. nih.govrsc.org

Table 4: Antimycobacterial Activity of Pyridine-4-carbohydrazide Derivatives against M. tuberculosis

Thymidylate Kinase (TMPKmt) Inhibition

Mycobacterium tuberculosis thymidylate kinase (TMPKmt) is another validated target for the development of new anti-TB drugs. This enzyme is essential for the DNA synthesis of the bacterium. The pyrimidine pharmacophore has been extensively explored for designing TMPKmt inhibitors.

Reviews on the subject highlight the importance of pyrimidine analogs, including various nucleotide and nucleoside derivatives, as potential inhibitors of TMPKmt. researcher.life The development of these inhibitors is crucial due to the emergence of resistant Mtb strains. While specific studies on this compound derivatives targeting TMPKmt are not prominent in the reviewed literature, the established role of the pyrimidine scaffold in TMPKmt inhibition suggests that this class of compounds represents a promising area for future research and development of novel antitubercular agents. researcher.lifeucl.ac.uk

Anti-inflammatory Properties

Pyrimidine derivatives are known to possess a wide range of biological activities, including significant anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

Studies have shown that certain pyrimidine derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.govmdpi.com Some of these derivatives have shown selectivity towards COX-2 comparable to or better than established anti-inflammatory drugs like meloxicam. nih.gov In addition to COX inhibition, pyrimidine derivatives can also suppress the production of other inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov Other research has identified novel pyrimidine acrylamides as potent inhibitors of lipoxygenase (LOX), another enzyme family central to inflammatory pathways. mdpi.com These findings indicate that the pyrimidine scaffold, the core of this compound, is a valuable template for designing new anti-inflammatory agents.

Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives

Anti-HIV Activity

The global challenge of HIV/AIDS necessitates the continuous search for new and effective antiretroviral agents. The pyrimidine core is a well-established scaffold in the design of anti-HIV drugs, particularly as reverse transcriptase inhibitors.

Research into novel N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives, which are structurally analogous to this compound, has identified compounds with moderate to good inhibitory activity against HIV-1. nih.gov These compounds were designed based on the general pharmacophore of HIV integrase inhibitors and showed no significant cytotoxicity. The most active compound in the series, bearing a 4-methylbenzylidene fragment, exhibited a promising efficacy and selectivity index. nih.gov Molecular modeling studies suggested that these carbohydrazide derivatives could interact with the Mg2+ cations and key residues in the active site of HIV-1 integrase. nih.gov Other studies on different pyrimidine analogues have also reported anti-HIV activity, further validating the potential of this heterocyclic system in developing new antiretroviral therapies. researchgate.neteurjchem.comnih.gov

Table 6: Anti-HIV-1 Activity of Pyridopyrimidine-5-carbohydrazide Derivatives

Effects on Lipid Metabolism and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate lipid metabolism, a critical factor in various metabolic disorders. Research indicates that certain pyrimidine compounds can influence lipid profiles and related signaling pathways, suggesting a therapeutic role in conditions like hyperlipidemia.

One study investigated a novel pyrimidine derivative in rats with hyperlipidemia induced by a high-fat diet (HFD). The results showed that this derivative, much like the control drug atorvastatin, prevented increases in serum and hepatic levels of total cholesterol (TC), total glycerides (TGs), and low-density lipoprotein (LDL-C). Furthermore, it led to an increase in the beneficial high-density lipoprotein (HDL-C) in both serum and the liver. The proposed mechanisms for these effects include a potential influence on the thyroid gland or activity as calcium channel blockers, which can prevent cholesteryl ester accumulation by increasing intracellular cyclic AMP.

In silico studies have also explored the antihyperlipidemic potential of pyrimidine derivatives by examining their interaction with key enzymes in lipid metabolism. A computational analysis of compounds SR-5, SR-8, SR-9, and SR-10 revealed a high binding affinity for 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol synthesis. nih.gov This suggests that their lipid-lowering effects may be mediated through the inhibition of this enzyme, alongside antioxidant and anti-inflammatory pathways. nih.gov

Another line of research focused on 2-pyrimidinylindole derivatives as potential anti-obesity agents. These compounds were found to regulate lipid metabolism, with one potent derivative, 5a, effectively reducing lipid accumulation in adipose tissue. nih.gov Mechanistic studies suggest that these effects may be regulated through the modulation of the PPARγ signaling pathway. nih.gov The connection between pyrimidine metabolism and lipid accumulation is further supported by findings that disrupting uridine (B1682114) homeostasis can induce hepatic microvesicular steatosis, a condition that can be suppressed by uridine supplementation. nih.gov

Table 1: Effects of Selected Pyrimidine Derivatives on Lipid Profile

| Derivative Class/Compound | Key Findings | Potential Mechanism of Action | Source |

|---|---|---|---|

| Novel Pyrimidine Derivative | Prevented increases in TC, TGs, LDL-C; Increased HDL-C in HFD-fed rats. | Possible hypothyroidism effect or calcium channel blocker activity. | |

| SR-5, SR-8, SR-9, SR-10 | High in silico binding affinity to HMG-CoA reductase. | Inhibition of HMG-CoA reductase. | nih.gov |

| 2-Pyrimidinylindole (Compound 5a) | Reduced lipid accumulation in adipose tissue; improved glucose tolerance. | Modulation of the PPARγ signaling pathway. | nih.gov |

| 4-Aminopyrazolo-pyrimidine | Markedly decreased serum triglyceride and cholesterol levels. | Depressed incorporation of amino acids into lipoproteins. | researchgate.net |

Analgesic and Antidepressant Properties

The structural framework of pyrimidine has been a fertile ground for the development of new agents with effects on the central nervous system, including analgesic and antidepressant activities. The versatility of the pyrimidine scaffold allows for modifications that can target various receptors and pathways involved in pain and mood regulation. nih.govcmjpublishers.com

Several studies have demonstrated the analgesic potential of novel pyrimidine derivatives. In one investigation, compounds C18a, C20, C21b, and C22 were identified as having the most significant analgesic effects among a series of newly synthesized derivatives. nih.gov Another study on bicyclic, tricyclic, and tetracyclic condensed pyrimidines found that all tested compounds exhibited analgesic activity comparable to the standard drug indomethacin (B1671933) when evaluated using the acetic acid-induced writhing assay. nih.gov Similarly, a series of coumarin-pyrimidine hybrids were synthesized, with compounds 5i and 5j showing highly significant analgesic activity comparable to Diclofenac sodium. researchgate.net

In the realm of antidepressant research, pyrimidine derivatives have also shown considerable promise. Arylpiperazine-containing pyrimidine-4-carboxamide derivatives have been synthesized to target serotonin (B10506) receptors (5-HT2A, 5-HT2C) and the serotonin transporter, demonstrating good antidepressant activity in animal models. nih.gov Another study focused on 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives, with compound 24 emerging as the most potent antidepressant agent, significantly reducing immobility time in preclinical tests. nih.govresearchgate.net Research on 4-phenyl-2-thioxo-benzo nih.govgoogle.comthieno[2,3-d]pyrimidine derivatives also identified several compounds (specifically 7, 19, and 23) that were notably effective in the Porsolt test, a common behavioral assay for screening antidepressants. nih.gov Furthermore, tests on other pyrimidine derivatives, 1b and 1c, showed a significant reduction in the immobility period in both the forced swim test and tail suspension test in mice, indicating potential antidepressant effects. hygeiajournal.com

Table 2: Analgesic and Antidepressant Activity of this compound Derivatives

| Derivative/Compound | Activity Type | Key Research Finding | Source |

|---|---|---|---|

| C18a, C20, C21b, C22 | Analgesic | Showed the most significant analgesic effects in their series. | nih.gov |

| Coumarin-pyrimidine hybrids (5i, 5j) | Analgesic | Exhibited highly significant activity comparable to Diclofenac sodium. | researchgate.net |

| Arylpiperazine-containing pyrimidine 4-carboxamides | Antidepressant | Showed good activity in the forced swimming test animal model. | nih.gov |

| Compound 24 (2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivative) | Antidepressant | Most potent in its series, reducing immobility time by 35.42%. | nih.govresearchgate.net |

| Compounds 7, 19, 23 (4-phenyl-2-thioxo-benzo nih.govgoogle.comthieno[2,3-d]pyrimidine derivatives) | Antidepressant | Notably effective in the Porsolt test, shortening the immobility period. | nih.gov |

| Compounds 1b, 1c | Antidepressant | Effective in reducing immobility in forced swim and tail suspension tests. | hygeiajournal.com |

Neurological Applications (e.g., Alzheimer's Disease Treatment)

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry and has gained significant attention for its potential in managing neurodegenerative diseases, particularly Alzheimer's disease (AD). researchgate.netdoaj.org The multifaceted nature of AD pathology, which includes amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles composed of tau protein, and cholinergic deficits, necessitates multi-targeted therapeutic approaches, a strategy for which pyrimidine derivatives are well-suited. nih.govresearchgate.net

Research has focused on designing pyrimidine derivatives that can modulate key pathological targets in AD. One approach involves the development of pyrimidine derivatives as gamma-secretase modulators, which are useful for treating diseases associated with the deposition of beta-amyloid peptide in the brain. google.com Other substituted pyrimidine derivatives have been investigated for their ability to dually inhibit both monoamine oxidase and acetylcholinesterase, two important targets in AD treatment. nih.govresearchgate.net

A series of substituted pyrimidine derivatives were synthesized and evaluated for anti-Alzheimer's activity, leading to the identification of compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (compound 5b or SP-2). nih.gov This compound displayed an excellent anti-Alzheimer's profile in behavioral and biochemical studies, with docking studies confirming interactions similar to the standard drug donepezil. nih.gov

Another promising strategy involves triazolopyrimidine derivatives. These compounds have been shown to cross the blood-brain barrier and stabilize microtubules, which is crucial as microtubule dysfunction is a key aspect of AD pathology. technologypublisher.com A prototype triazolopyrimidine was effective in a mouse model of AD, where it normalized microtubule function, reduced neuronal cell death, and attenuated the formation of tau tangles and amyloid plaques. technologypublisher.com The development of triazole-pyrimidine hybrids has also been explored for their neuroprotective and anti-neuroinflammatory properties, which are highly relevant to combating the progression of neurodegenerative diseases. nih.gov The fundamental role of pyrimidine metabolism in brain health is underscored by findings that uridine can act as a neuroactive molecule, improving memory and neuronal plasticity. nih.gov

Table 3: this compound Derivatives in Alzheimer's Disease Research

| Derivative Class | Target/Mechanism of Action | Key Research Finding | Source |

|---|---|---|---|

| General Pyrimidine Derivatives | Gamma-secretase modulation | Designed to reduce the deposition of beta-amyloid peptide. | google.com |

| Substituted Pyrimidines | Multi-target (AChE, BACE-1, Aβ-aggregation) | Investigated for multifunctional activity against AD pathologies. | nih.govresearchgate.net |

| Compound 5b (SP-2) | Anti-Alzheimer's activity (likely cholinesterase inhibition) | Displayed an excellent activity profile comparable to donepezil. | nih.gov |

| Triazolopyrimidines | Microtubule stabilization | Reduced neuronal death, tau tangles, and amyloid plaques in an AD mouse model. | technologypublisher.com |

| 4,6-Diphenylpyrimidine derivatives | Dual inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) | Found to be effective dual inhibitors for potential AD treatment. | nih.gov |

Mechanism of Action Studies

Molecular Target Identification and Validation

The journey to understanding the mechanism of action of Pyrimidine-4-carbohydrazide begins with the identification of its molecular targets. While the specific targets of the parent compound are a subject of ongoing investigation, studies into its derivatives have provided significant insights.

Research has demonstrated that this compound interacts with enzymes crucial for the metabolism of Mycobacterium tuberculosis, leading to the inhibition of its growth. nih.govsmolecule.com More specifically, for a novel series of pyrimidine (B1678525) derivatives, the protein kinase B (PknB) has been identified as a potential target in Mycobacterium tuberculosis. nih.gov This was validated through differential scanning fluorimetry, isothermal titration calorimetry, and molecular docking assays, which all pointed towards a direct interaction between the pyrimidine derivative and PknB. nih.gov

Interference with DNA and RNA Synthesis

Given that pyrimidines are fundamental building blocks of nucleic acids, a logical line of inquiry is the potential for this compound to interfere with DNA and RNA synthesis. Pyrimidine analogues are known to exert their effects by inhibiting thymidylate synthetase (ThyA) or RNA synthesis, leading to a "thymineless death" in bacteria. acs.org

Inhibitors of the de novo pyrimidine biosynthesis pathway have been shown to have broad-spectrum antiviral activity by depleting the cellular pools of pyrimidines necessary for viral RNA and DNA synthesis. plos.orgnih.govnih.govacs.orgnih.gov For instance, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, has been shown to limit ribosomal RNA transcription. plos.orgnih.govnih.gov However, direct evidence demonstrating that this compound itself inhibits DNA or RNA polymerases or directly interferes with the incorporation of nucleotides into nascent DNA or RNA strands is not yet established. The observed antimicrobial effects are more likely linked to the inhibition of metabolic pathways that produce the necessary precursors for nucleic acid synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing their therapeutic potential by identifying the chemical moieties responsible for their efficacy.

The substitution pattern on the pyrimidine ring and its appended groups has a profound impact on the biological activity of these compounds. A comprehensive SAR study based on a novel antitubercular pyrimidine derivative, LPX-16j, revealed that the central pyrimidine ring is essential for its antimycobacterial properties. nih.gov Furthermore, replacing a naphthyl group with other hydrophobic substituents was found to be well-tolerated, indicating that lipophilicity in this region is a key determinant of activity. nih.gov

Another study on pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that electron-donating groups at the 4'-position of a phenyl ring attached to the pyrimidine scaffold were beneficial for activity, with amine-based donors showing the best results. mdpi.com Conversely, electron-withdrawing groups in the same position led to inactive compounds. mdpi.com

The following interactive table summarizes the SAR findings for a series of pyrimidine derivatives against Mycobacterium tuberculosis.

| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) against H37Rv |

| 5a | 4-fluorophenyl | 2-pyridyl | 0.5-1.0 |

| LPX-16j | Naphthyl | Not Specified | Potent |

| 60 | 4'-nitro (electron-withdrawing) | Not Specified | Inactive |

| 61 | 4'-cyano (electron-withdrawing) | Not Specified | Inactive |

| 65 | 4'-amino (electron-donating) | Not Specified | 0.40 |

| 66 | 4'-N-morpholine (electron-donating) | Not Specified | 0.06 |

| 67 | 4'-N,N-dimethylamino (electron-donating) | Not Specified | 0.40 |

The binding of this compound derivatives to their protein targets is governed by a network of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the drug-target complex and, consequently, for the inhibitory activity of the compound. researchgate.netrsc.orgnih.gov

Molecular docking studies of pyrimidine derivatives with PknB from M. tuberculosis have revealed key interactions within the enzyme's active site. nih.gov The pyrimidine core often acts as a scaffold, positioning various substituents to form specific contacts with amino acid residues. For instance, hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the protein backbone are commonly observed. Additionally, hydrophobic substituents can occupy lipophilic pockets within the target protein, contributing significantly to the binding affinity. nih.gov The carbohydrazide (B1668358) moiety itself can also participate in hydrogen bonding, further anchoring the molecule in the active site.

Resistance Mechanisms and Overcoming Drug Resistance

A significant challenge in the clinical application of antimicrobial agents is the development of drug resistance. Bacteria can evolve various mechanisms to evade the effects of drugs, and understanding these is critical for developing strategies to overcome them.

Common mechanisms of resistance to antimicrobial agents include modification of the drug target, enzymatic inactivation of the drug, and active efflux of the drug from the bacterial cell. crstoday.comnih.govresearchgate.netmdpi.com For pyrimidine analogues, resistance can arise from mutations in the target enzyme, rendering it less susceptible to inhibition. acs.org For example, mutations in thymidylate synthetase (ThyA) can confer resistance to pyrimidine analogues that target this enzyme. acs.org

Another prevalent resistance mechanism is the overexpression of efflux pumps, which are transmembrane proteins that actively transport drugs out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. acs.orgnih.govnih.govmdpi.commdpi.com

Strategies to overcome drug resistance are multifaceted. One approach is the development of combination therapies, where the primary drug is co-administered with an agent that inhibits the resistance mechanism. For instance, efflux pump inhibitors (EPIs) can be used to block the action of efflux pumps, thereby restoring the efficacy of the primary antibiotic. acs.orgnih.gov Another strategy involves the design of new derivatives that are less susceptible to the resistance mechanisms, for example, by having a higher affinity for the target or by being poor substrates for efflux pumps. The development of pyrazole-clubbed pyridine-4-carbohydrazide derivatives has been explored as a potential strategy to combat drug-resistant M. tuberculosis. nih.gov

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.

Molecular docking simulations are crucial for predicting how pyrimidine-4-carbohydrazide and its analogs might interact with biological targets such as enzymes or DNA. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the target. A lower binding energy typically indicates a more stable and favorable interaction.

For instance, in studies involving derivatives of pyrimidine (B1678525), molecular docking has been used to predict their binding to various protein targets. While specific docking studies solely focused on this compound are limited in publicly available literature, research on structurally related pyrimidine derivatives provides insight into the types of interactions that can be expected. For example, various pyrimidine derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov These studies reveal key interactions, such as hydrogen bonds between the pyrimidine core or its substituents and amino acid residues in the protein's active site. nih.gov

In a study on pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which feature a fused pyrimidine ring and a hydrazide-hydrazone side chain, molecular docking simulations highlighted a high binding affinity towards the Epidermal Growth Factor Receptor (EGFR). nih.gov The interactions typically involve hydrogen bonds formed by the hydrazone moiety and hydrophobic interactions involving the pyrimidine ring system. Similarly, Schiff base derivatives of pyridine-4-carbohydrazide have been docked with DNA, showing interactions primarily in the minor groove. cmjpublishers.comresearchgate.net

The binding affinity and interaction modes are determined by the formation of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The carbohydrazide (B1668358) group of this compound is a potent hydrogen bond donor and acceptor, a feature that is critical for its binding to biological macromolecules.

Below is a table illustrating typical binding energies and interactions for pyrimidine derivatives against a biological target, as identified through molecular docking simulations.

| Compound Derivative | Biological Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 4-Phenylpyrimidine Derivative (4c) | CDK2 (PDB: 1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |

| 4-Phenylpyrimidine Derivative (4a) | CDK2 (PDB: 1HCK) | -7.7 | ILE 10, VAL 18, GLA 131, LYS 129 |

| Pyrazolo-pyrimidine Derivative (1S) | GPR119 | -11.696 | Not Specified |

| Pyridine-4-carbohydrazide Schiff Base (INH03) | DNA (B-DNA) | -7.4 | DA-6, DG-16, DC-17 |

Note: The data in this table is for pyrimidine and pyridine (B92270) derivatives and is intended to be illustrative of the types of results obtained from molecular docking studies.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict properties like molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.tr

Geometry optimization is a fundamental step in computational chemistry where the algorithm attempts to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. dergipark.org.tr

This analysis reveals the planarity of the pyrimidine ring and the orientation of the carbohydrazide substituent. The electronic structure analysis provides information on the distribution of electron density, which is key to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For pyrimidine derivatives, DFT calculations are used to compute these energy values and map the spatial distribution of the HOMO and LUMO. In many pyrazine (B50134) carbohydrazide derivatives, the HOMO is typically localized on the carbohydrazide moiety and any associated phenyl rings, while the LUMO is distributed across the pyrazine or pyrimidine ring system. chemicaljournal.org

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazine Carbohydrazide Derivative (1) | -6.22 | -2.19 | 4.03 |

| Pyrazine Carbohydrazide Derivative (2) | -6.02 | -1.92 | 4.10 |

| Benzohydrazide (B10538) Derivative (3) | -6.52 | -1.57 | 4.95 |

Note: The data in this table is for pyrazine carbohydrazide and benzohydrazide derivatives and is illustrative. Specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. researchgate.net The MESP surface provides a visual representation of the charge distribution.

Different colors on the MESP map signify different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green: Represents regions of neutral potential.

For this compound, the MESP map would show negative potential (red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, identifying them as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the hydrazide group would show a positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a detailed picture of chemical bonding and intramolecular interactions. icm.edu.plmpg.de This analysis elucidates hyperconjugative interactions, charge transfer, and the stabilization energy associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. chemicaljournal.org

A representative NBO analysis for a related carbohydrazide derivative might reveal the following types of interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N8 | π(N9-C10) | 55.89 | Lone Pair -> π |

| LP(1) O1 | π(C7-N8) | 32.15 | Lone Pair -> π |

| π(C2-N1) | π(C4-C5) | 20.45 | π -> π |

| π(C4-C5) | π(N3-C2) | 18.78 | π -> π |

| This table is illustrative and based on data for related heterocyclic carbohydrazides. E(2) represents the stabilization energy. |

This type of analysis helps in understanding the electron distribution and the intrinsic stability of the this compound scaffold, which is vital for predicting its chemical behavior and interactions with biological targets.

Fukui Function Analysis for Local Reactivity

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. scispace.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby predicting sites susceptible to nucleophilic, electrophilic, or radical attack. chemicaljournal.orgscispace.com